2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C₉H₁₂N₂. It is a derivative of 1,5-naphthyridine, which consists of a naphthalene ring system fused with two nitrogen atoms at positions 1 and 5.
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-3,6-7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRBGKHUNKANSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. For example, the reaction of 2-aminopyridine with acetaldehyde under acidic conditions can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridine derivatives .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific functional groups and derivatives. For example, certain derivatives may inhibit enzymes or interact with DNA, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, which lacks the methyl group at position 2.
2-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a quinoline ring system instead of naphthyridine.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with an isoquinoline ring system.
Uniqueness
2-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific ring structure and the presence of a methyl group at position 2. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
